4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine
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Overview
Description
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furan, thiophene, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions:
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties allow it to participate in charge transfer processes in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and electronic properties.
6-(Methylsulfanyl)-2-(thiophen-2-yl)pyrimidine: Lacks the furan ring, which may influence its biological activity and material applications.
Uniqueness
4-(Furan-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
87568-79-4 |
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Molecular Formula |
C13H10N2OS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-6-methylsulfanyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C13H10N2OS2/c1-17-12-8-9(10-4-2-6-16-10)14-13(15-12)11-5-3-7-18-11/h2-8H,1H3 |
InChI Key |
JZNUTDOTAKYVSD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1)C2=CC=CO2)C3=CC=CS3 |
Origin of Product |
United States |
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